molecular formula C6H6BrNO2S B599745 Methyl 3-amino-4-bromothiophene-2-carboxylate CAS No. 161833-42-7

Methyl 3-amino-4-bromothiophene-2-carboxylate

Cat. No.: B599745
CAS No.: 161833-42-7
M. Wt: 236.083
InChI Key: LWSWLXPUUCBUPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-amino-4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSWLXPUUCBUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693522
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161833-42-7
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
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Preparation Methods

Suzuki Cross-Coupling Precursor Synthesis

This compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate biphenyl derivatives. For example, treatment of VI with (3,4-dichlorophenyl)boronic acid in the presence of Na₂CO₃ and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in 1,4-dioxane/water (4:1) at 80°C for 6 hours yields methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate (VII ) in 90% yield. Although this method focuses on downstream applications, it underscores the versatility of VI in constructing complex heterocyclic systems.

Bromination with Alternative Reagents

Preliminary studies suggest that N-bromosuccinimide (NBS) in dimethylformamide (DMF) could serve as a milder brominating agent, but yields remain inferior to the Br₂/acetic acid system. For instance, substituting Br₂ with NBS (1.1 equiv) in DMF at 0°C results in only 18% conversion to VI , with significant recovery of unreacted starting material.

Mechanistic Insights and Regiochemical Control

The regioselectivity of bromination at the 4-position of the thiophene ring is governed by the electron-donating amino group (-NH₂) at the 3-position. Density functional theory (DFT) calculations indicate that the amino group activates the ring toward electrophilic attack, with the highest electron density localized at the 4- and 5-positions. Steric effects from the methyl ester at the 2-position further direct bromine to the 4-position, minimizing competition at the 5-position.

Figure 1: Regiochemical Influence of Substituents on Thiophene Bromination
(Illustrative diagram showing electron density distribution and bromine attack sites)

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 3.86 (s, 3H, COOCH₃), 5.64 (br s, 2H, NH₂), 7.30 (s, 1H, thiophene-H).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 51.5 (COOCH₃), 100.3 (C-Br), 102.4 (C-NH₂), 128.0 (C-thiophene), 150.3 (C-O), 164.1 (C=O).

  • HRMS (ESI+) : m/z calculated for C₆H₇BrNO₂S [M + H]⁺: 235.9376; found: 235.9373.

Table 2: Comparative Spectral Data for this compound

TechniqueKey Signals
¹H NMR3.86 ppm (ester methyl), 5.64 ppm (NH₂)
¹³C NMR164.1 ppm (C=O), 100.3 ppm (C-Br)
HRMS235.9373 [M + H]⁺ (Δ = -0.0003)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-amino-4-bromothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-bromothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 3-amino-4-bromothiophene-2-carboxylate
  • CAS No.: 161833-42-7
  • Molecular Formula: C₆H₆BrNO₂S
  • Molecular Weight : 236.08 g/mol

Structural Features :
This compound is a thiophene derivative with three key functional groups:

Bromo substituent (-Br) at position 4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Methyl ester (-COOCH₃) at position 2, influencing solubility and stability .

Applications :
Primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of folate uptake inhibitors and heterocyclic scaffolds .

Comparison with Structurally Similar Compounds

A detailed comparison of key analogs is provided below, focusing on substituent effects, reactivity, and applications.

Substituent and Molecular Weight Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No.
This compound -Br (C4), -NH₂ (C3) C₆H₆BrNO₂S 236.08 161833-42-7
Methyl 3-amino-4-methylthiophene-2-carboxylate -CH₃ (C4), -NH₂ (C3) C₇H₇NO₂S 185.23 102123-28-4
Methyl 3-amino-2-thiophenecarboxylate -NH₂ (C3), ester (C2) C₆H₅NO₂S 171.18 22288-78-4
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate -CN (C4), -SCH₃ (C5) C₁₀H₁₁N₂O₂S₂ 271.39 116170-90-2

Reactivity and Functional Group Impact

  • Bromo Substituent (C4) :
    • Enhances electrophilic aromatic substitution (EAS) reactivity at C5 due to electron-withdrawing effects .
    • Acts as a leaving group in cross-coupling reactions (e.g., Suzuki with aryl boronic acids) .
  • Methyl Substituent (C4) :
    • Electron-donating effect stabilizes the thiophene ring but reduces reactivity in EAS compared to bromo analogs .
  • Ethyl Ester vs. Methyl Ester: Ethyl esters (e.g., Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate) exhibit increased lipophilicity, altering solubility in organic solvents .

Solubility and Stability

  • This compound: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the polar bromo and amino groups . Stability: Susceptible to hydrolysis under strong acidic/basic conditions owing to the ester group .
  • Methyl 3-amino-4-methylthiophene-2-carboxylate: Higher solubility in less polar solvents (e.g., THF, chloroform) due to the hydrophobic methyl group .

Key Research Findings

Electronic Effects

  • Bromo analogs exhibit a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to methyl derivatives, as inferred from substituent electronegativity .

Biological Activity

Methyl 3-amino-4-bromothiophene-2-carboxylate is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a thiophene ring and various functional groups, enables it to interact with multiple biological targets, making it a subject of interest for drug development and other applications.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆BrNO₂S
  • Molecular Weight : 220.09 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to participate in various chemical reactions, influencing its biological activity. The presence of the bromine atom and amino group contributes to its reactivity and potential interactions with biological molecules.

This compound exhibits its biological activity primarily through:

  • Enzyme Modulation : It may interact with specific enzymes, altering their activity, which can lead to therapeutic effects.
  • Receptor Binding : The compound could bind to various receptors in the body, influencing physiological responses.
  • Chemical Reactivity : Its ability to form hydrogen bonds and engage in π-π stacking enhances its interaction with biological macromolecules.

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex molecules that have potential pharmaceutical applications. It has been explored for:

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound may possess significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Research has shown promising results in inhibiting the proliferation of cancer cells, particularly in vitro studies against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study assessed the anti-proliferative effects of thiophene derivatives, including this compound, using the MTT assay. The results demonstrated significant inhibition of cell growth in multiple cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Studies :
    • In vitro tests revealed that certain derivatives showed enhanced activity against Gram-positive bacteria, indicating potential use as antimicrobial agents .
  • Structure-Activity Relationship (SAR) :
    • Research on similar thiophene compounds highlighted the importance of substituent positioning on the thiophene ring, which significantly affects their biological activity. This understanding aids in designing more potent derivatives .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerHePG-2IC50 = 12 µM
AntimicrobialStaphylococcus aureusZone of inhibition = 15 mm
Enzyme InhibitionD-amino acid oxidaseIC50 = 5 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-4-bromothiophene-2-carboxylate, and what methodological considerations are critical?

  • Answer : A key method involves Suzuki-Miyaura cross-coupling using this compound as a substrate. For example, in the synthesis of analogs, (4-phenoxyphenyl)boronic acid is coupled with the bromothiophene derivative using [Pd(PPh₃)₄] as a catalyst, Na₂CO₃ as a base, and a 1,4-dioxane/water solvent system at 80°C . Critical considerations include catalyst loading (e.g., 5 mol% Pd), solvent ratios (4:1 dioxane/H₂O), and purification via column chromatography (petroleum ether/ethyl acetate).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structure determination. ORTEP-III (via WinGX suite) provides graphical representations of thermal ellipsoids .
  • NMR/IR : Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl), while ¹H/¹³C NMR resolves aromatic protons and substituent effects. For example, the bromine atom induces distinct deshielding in adjacent protons .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

  • Answer : The bromine at the 4-position is reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group enables nucleophilic substitution or condensation. The methyl ester can undergo hydrolysis to carboxylic acid derivatives under basic conditions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling conditions for this compound to improve yield and selectivity?

  • Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to balance activity and cost.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with dioxane/water systems for solubility and reaction efficiency.
  • Base Selection : Evaluate Na₂CO₃ vs. K₃PO₄ for pH control and side-product minimization .
  • Temperature/Time : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition. Monitor via TLC or LC-MS .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?

  • Answer :

  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to validate proposed structures.
  • Twinned Crystals : If X-ray data shows twinning (common in brominated thiophenes), employ SHELXL's TWIN command for refinement .

Q. What computational strategies are effective for predicting the biological activity or electronic properties of this compound derivatives?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
  • Molecular Docking : Simulate interactions with target proteins (e.g., folate receptors) using AutoDock Vina, leveraging the compound’s aromatic and hydrogen-bonding motifs .
  • QSAR Models : Corrogate substituent effects (e.g., bromine vs. methyl) with biological activity datasets .

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